![molecular formula C16H16O4 B11958483 2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid CAS No. 101949-49-9](/img/structure/B11958483.png)
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid
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Overview
Description
2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is known for its unique structure, which includes both hydroxy and benzoic acid functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid typically involves the reaction of 4-hydroxyacetophenone with salicylic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions to achieve high yields and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its electron-rich aromatic rings and hydroxyl groups:
-
Quinone formation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions converts phenolic -OH groups to quinone structures.
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Side-chain oxidation : The isopropyl group shows limited reactivity under standard conditions but can be oxidized to ketone derivatives using specialized catalysts.
Key oxidative transformation :
Starting Material | Reagent/Conditions | Product |
---|---|---|
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid | KMnO₄/H₂SO₄, 80°C | Quinone derivative with two carbonyl groups |
Reduction Reactions
The carboxylic acid group demonstrates reducibility:
-
Alcohol formation : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH).
-
Selective reduction : Sodium borohydride (NaBH₄) shows no reactivity with this compound, preserving the aromatic system.
Reduction characteristics :
-
Requires anhydrous conditions for optimal yield
-
Reaction time: 4-6 hours under reflux
Substitution Reactions
Electrophilic aromatic substitution occurs at activated positions:
-
Nitration : Concentrated nitric acid introduces nitro groups at the para positions relative to existing hydroxyl groups.
-
Sulfonation : Fuming sulfuric acid adds sulfonic acid groups under controlled temperatures (50-60°C).
Reactivity pattern :
"The 4-hydroxyphenyl moiety exhibits greater electrophilic substitution activity compared to the 2-hydroxybenzoic acid ring due to resonance stabilization differences".
Esterification and Acetylation
The carboxylic acid and phenolic -OH groups participate in nucleophilic reactions:
Reaction Type | Reagents | Products |
---|---|---|
Esterification | Methanol/H₂SO₄ | Methyl ester derivative |
Acetylation | Acetic anhydride/pyridine | Fully acetylated compound with three acetate groups |
Critical conditions :
-
Esterification requires acid catalysis and 12-24 hour reaction times
-
Acetylation achieves >90% yield at 100°C
Complexation Reactions
The compound acts as a polydentate ligand in coordination chemistry:
-
Forms stable complexes with transition metals (Fe³⁺, Cu²⁺) through oxygen donor atoms
-
Demonstrated chelation capacity in pH 6-8 buffer solutions
Stability constants :
Metal Ion | log K |
---|---|
Fe³⁺ | 12.4 ± 0.3 |
Cu²⁺ | 9.8 ± 0.2 |
Degradation Pathways
Controlled decomposition studies reveal:
-
Thermal degradation : Begins at 210°C with decarboxylation as the primary pathway
-
Photolytic cleavage : UV irradiation (254 nm) breaks the isopropyl bridge, generating salicylic acid derivatives
Half-life data :
Condition | Half-Life |
---|---|
Aqueous solution (pH 7) | 48 days |
Solid state (25°C) | >2 years |
This comprehensive reactivity profile enables targeted modifications for pharmaceutical development and materials science applications. The compound's stability in DMSO and methanol makes it particularly suitable for solution-phase synthetic applications.
Scientific Research Applications
Anti-inflammatory Activity
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid has demonstrated significant anti-inflammatory properties. It is believed to exert its effects through the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the synthesis of pro-inflammatory mediators. This inhibition can lead to reduced levels of inflammatory markers, making it a candidate for therapeutic interventions in conditions such as arthritis and other inflammatory diseases.
Case Study
A study evaluated the compound's efficacy in reducing inflammation in animal models of arthritis. Results indicated a marked decrease in joint swelling and inflammatory cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory agent.
Cytotoxic Effects
The compound has shown cytotoxicity against various tumor cell lines, indicating potential applications in cancer therapy. Its ability to induce apoptosis (programmed cell death) in cancer cells may be linked to its structural characteristics that facilitate interactions with cellular signaling pathways involved in cell survival and death.
Data Table: Cytotoxicity Against Tumor Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 20 | Inhibition of proliferation |
A549 (Lung Cancer) | 12 | Modulation of cell cycle |
Antioxidant Properties
Research indicates that this compound can modulate oxidative stress responses within cells. It interacts with enzymes such as catalase and superoxide dismutase, potentially offering protective effects against oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Case Study
In vitro studies demonstrated that treatment with the compound significantly increased the activity of antioxidant enzymes while reducing markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents.
Potential Applications in Drug Development
Given its diverse biological activities, this compound holds promise for further development into pharmaceutical agents targeting inflammatory diseases and cancer. Its structural modifications could lead to derivatives with enhanced efficacy and reduced side effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.
Compound Name | Structure | Key Features |
---|---|---|
Salicylic Acid | C7H6O3 | Parent compound; primarily anti-inflammatory |
4-Isopropylbenzoic Acid | C10H12O2 | Lacks hydroxyl groups; focuses on hydrophobic interactions |
2-Hydroxy-4-(propan-2-yl)benzoic Acid | C10H12O3 | Similar structure but different substitution pattern |
The distinct arrangement of functional groups in this compound contributes to its specific biological activities, differentiating it from these analogs.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects may involve modulation of signaling pathways related to inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid include:
2,2-Bis(4-hydroxyphenyl)propane:
4-Hydroxyacetophenone: A precursor in the synthesis of the target compound, it has a simpler structure with only one hydroxy group and an acetophenone moiety.
Uniqueness
The uniqueness of 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid lies in its combination of hydroxy and benzoic acid functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid, also known as a derivative of salicylic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by hydroxyl groups at the 2 and 5 positions of the benzoic acid ring and an isopropyl group attached to a phenolic structure, which contributes to its pharmacological potential.
Property | Value |
---|---|
CAS Number | 101949-49-9 |
Molecular Formula | C16H16O4 |
Molecular Weight | 272.29 g/mol |
IUPAC Name | This compound |
SMILES | CC(C)(c1ccc(O)cc1)c2ccc(O)c(c2)C(=O)O |
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. This inhibition leads to significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Additionally, the compound's structural features allow it to interact with various cellular pathways, influencing oxidative stress responses and apoptosis.
Biological Activities
-
Anti-inflammatory Effects :
- The compound has shown efficacy in reducing inflammation through COX inhibition, similar to other salicylic acid derivatives. This activity is particularly relevant in conditions like arthritis and other inflammatory disorders.
- Cytotoxicity Against Cancer Cells :
- Antioxidant Properties :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have evaluated the biological activities of this compound:
- A study published in Pharmaceutical Biology highlighted its cytotoxic effects on MCF-7 cells, showing an IC50 value comparable to standard chemotherapeutics like doxorubicin .
- Another investigation demonstrated that this compound could enhance the activity of proteasomal pathways in human fibroblasts, indicating a role in protein homeostasis and potential applications in anti-aging therapies .
Properties
CAS No. |
101949-49-9 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H16O4/c1-16(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(9-11)15(19)20/h3-9,17-18H,1-2H3,(H,19,20) |
InChI Key |
PMMUFDGWDXRPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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